molecular formula C38H45NO13 B12758772 2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)- CAS No. 51757-10-9

2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)-

Cat. No.: B12758772
CAS No.: 51757-10-9
M. Wt: 723.8 g/mol
InChI Key: HWEBHJHXHLVOBR-NJDIRJKDSA-N
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Description

NSC 239375 is a novel, selective, and effective P-glycoprotein inhibitor. P-glycoprotein is a membrane protein that plays a crucial role in the efflux of drugs from cells, contributing to multidrug resistance in cancer therapy. By inhibiting P-glycoprotein, NSC 239375 can enhance the efficacy of chemotherapeutic agents by preventing drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for NSC 239375 are not well-documented in publicly accessible sources. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

NSC 239375 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

NSC 239375 has several scientific research applications, including:

Mechanism of Action

NSC 239375 exerts its effects by selectively inhibiting P-glycoprotein. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding of NSC 239375 to P-glycoprotein, leading to the inhibition of its drug efflux function .

Comparison with Similar Compounds

Similar Compounds

    Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.

    Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein.

    Quinidine: An antiarrhythmic agent that inhibits P-glycoprotein.

Uniqueness of NSC 239375

NSC 239375 is unique due to its high selectivity and efficacy in inhibiting P-glycoprotein. Unlike other inhibitors, NSC 239375 has shown promising results in reversing multidrug resistance in various tumor types, making it a valuable tool in cancer research and therapy .

Properties

CAS No.

51757-10-9

Molecular Formula

C38H45NO13

Molecular Weight

723.8 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16S,17S,18S,19E,21Z)-17-formyloxy-2,15-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

InChI

InChI=1S/C38H45NO13/c1-17-11-10-12-18(2)37(47)39-24-15-25(42)27-28(32(24)45)31(44)22(6)35-29(27)36(46)38(8,52-35)50-14-13-26(48-9)19(3)34(51-23(7)41)21(5)30(43)20(4)33(17)49-16-40/h10-17,19-21,26,30,33-34,43-44H,1-9H3,(H,39,47)/b11-10+,14-13+,18-12-/t17-,19+,20-,21+,26-,30+,33-,34+,38-/m0/s1

InChI Key

HWEBHJHXHLVOBR-NJDIRJKDSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Origin of Product

United States

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